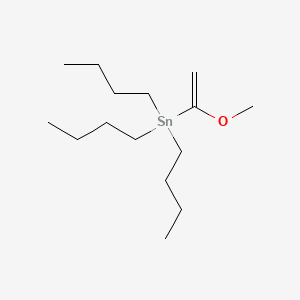

Tributyl(1-methoxyethenyl)stannane

Description

Significance of Organostannane Reagents in C-C Bond Formation

Organostannane reagents, also known as organotin compounds, are a cornerstone of modern synthetic organic chemistry, primarily due to their pivotal role in the formation of C-C bonds. Their significance is most prominently demonstrated in the palladium-catalyzed cross-coupling reaction named the Stille reaction. organic-chemistry.orgwikipedia.org This reaction provides a powerful and versatile method for connecting two organic fragments, a process fundamental to the synthesis of pharmaceuticals, natural products, and novel materials. osaka-u.ac.jp

The utility of organostannanes in these transformations stems from several advantageous properties. They are generally stable compounds that can be prepared, isolated, and stored, and they are notably tolerant of a wide variety of functional groups within the coupling partners. nrochemistry.comenamine.net This chemoselectivity allows for their use in complex syntheses without the need for extensive protecting group strategies. Furthermore, organostannane reactions often proceed under mild conditions, preserving sensitive molecular features. nrochemistry.comenamine.net

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) complex. The cycle comprises three key steps:

Oxidative Addition: The organic halide or pseudohalide adds to the palladium(0) catalyst to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium(II) complex, displacing the halide. wikipedia.orglibretexts.org This is the crucial step where the organostannane participates.

Reductive Elimination: The two organic groups on the palladium center are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The reliability and broad scope of this reaction have made organostannanes indispensable tools for synthetic chemists. libretexts.org

Contextualizing Tributyl(1-methoxyethenyl)stannane as an Enol Stannane (B1208499)

This compound belongs to a subclass of vinylstannanes known as enol stannanes. The "1-methoxyethenyl" group is structurally equivalent to an enol ether, where a methoxy (B1213986) group is attached to a vinylic carbon. This structure positions this compound as a synthetic equivalent of an acetyl anion or a vinyl cation, depending on the reaction context.

As a vinylstannane, it is an effective coupling partner in the Stille reaction, enabling the introduction of a 1-methoxyvinyl moiety onto various organic scaffolds. Following the coupling reaction, the resulting enol ether can be readily hydrolyzed under acidic conditions to reveal a ketone functionality. This two-step sequence—Stille coupling followed by hydrolysis—provides a powerful method for the synthesis of methyl ketones from organic halides.

The general transformation can be depicted as follows:

Stille Coupling: R-X + Bu₃Sn(C(OCH₃)=CH₂) → R-C(OCH₃)=CH₂

Hydrolysis: R-C(OCH₃)=CH₂ + H₃O⁺ → R-C(O)CH₃

This reactivity makes this compound a valuable reagent for constructing acylated structures that are common in biologically active molecules and complex natural products.

Historical Development and Academic Utility of Enol Stannanes

The academic utility of enol stannanes is deeply intertwined with the development of palladium-catalyzed cross-coupling reactions. The first examples of palladium-catalyzed couplings involving organotin reagents were reported in the mid-1970s by Colin Eaborn and Toshihiko Migita. wikipedia.org These initial discoveries laid the groundwork for what would become the Stille reaction, a method that has since been extensively developed and utilized.

The application of vinylstannanes, including enol stannane derivatives, expanded the scope of cross-coupling chemistry significantly. Methods for the synthesis of vinylstannanes, such as the hydrostannylation of alkynes or the treatment of ketones with tributyltin lithium followed by elimination, have been well-established, making these reagents accessible. organic-chemistry.org

The academic utility of enol stannanes and their analogs is demonstrated by their application in the total synthesis of complex molecules. The ability to form a C-C bond while introducing a masked ketone functionality provides a strategic advantage in synthetic planning. This approach has been used to construct key intermediates in the synthesis of various natural products. While the toxicity of organotin compounds is a notable drawback, the development of efficient workup procedures to remove tin byproducts has helped to mitigate this issue, ensuring the continued relevance of these reagents in academic and industrial research. organic-chemistry.orgnrochemistry.com

Synthetic Routes to this compound: A Detailed Examination

The organometallic compound this compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its synthesis is achieved through several strategic approaches, each with distinct advantages concerning precursor availability, reaction conditions, and stereochemical control. This article delineates the primary synthetic methodologies for this compound, focusing on hydrostannylation and transmetallation strategies, the chemistry of its precursors, and the optimization of synthetic pathways for improved yield and selectivity.

Properties

IUPAC Name |

tributyl(1-methoxyethenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXVREQLLGUBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510778 | |

| Record name | Tributyl(1-methoxyethenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81177-90-4 | |

| Record name | Tributyl(1-methoxyethenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(1-methoxyethenyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Tributyl 1 Methoxyethenyl Stannane

Role in Palladium-Catalyzed Cross-Coupling Reactions

The Stille reaction is a versatile and widely used method for creating carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org Tributyl(1-methoxyethenyl)stannane serves as the organostannane component, transferring the 1-methoxyethenyl group to another organic moiety.

Detailed Mechanism of the Stille Reaction with Vinylstannanes

The catalytic cycle of the Stille reaction involving vinylstannanes like this compound is generally understood to proceed through three fundamental steps: oxidative addition, transmetallation, and reductive elimination. openochem.orgnumberanalytics.comnumberanalytics.com

The catalytic cycle is initiated by the oxidative addition of an organic electrophile, typically an organic halide (R¹-X), to a Pd(0) complex. openochem.orgcsbsju.edu This step involves the insertion of the palladium atom into the carbon-halide bond, leading to the formation of a square planar Pd(II) intermediate. csbsju.edunih.gov The process results in the oxidation of palladium from the 0 to the +2 oxidation state. openochem.org

For vinyl halides, which are common coupling partners, the oxidative addition generally proceeds with retention of the alkene's stereochemistry. harvard.edu The initial product of this concerted addition is a cis-Pd(II) complex, which often rapidly isomerizes to the more thermodynamically stable trans isomer. wikipedia.orguwindsor.ca The rate of oxidative addition can be influenced by the nature of the halide, with the reactivity order typically being I > Br > Cl. wikipedia.org

Mechanistic studies have shown that the oxidative addition can proceed through different pathways depending on the palladium catalyst and the substrate. For a 14-electron Pd(0) species, the mechanism is often a three-centered process. In contrast, a 12-electron Pd(0) complex may favor a different mechanism due to the differing symmetry of its highest occupied molecular orbital (HOMO). nih.gov

Following oxidative addition, the crucial transmetallation step occurs, where the 1-methoxyethenyl group is transferred from the tin atom of this compound to the palladium(II) center, and the halide or pseudohalide is transferred from the palladium to the tin. openochem.orgnumberanalytics.com This step is often the rate-determining step of the entire catalytic cycle. wikipedia.orgacs.org

The most commonly proposed mechanism for transmetallation in the Stille coupling is an associative pathway. wikipedia.org In this process, the vinyl group of the organostannane coordinates to the palladium center, forming a transient, 18-electron, pentavalent intermediate. wikipedia.org This is followed by the cleavage of the carbon-tin bond and the formation of the new carbon-palladium bond.

Two main transition states are considered for the associative mechanism:

Cyclic Transition State: The halide on the palladium coordinates to the tin atom, forming a bridged, cyclic transition state. This pathway is thought to be more likely if a ligand dissociates from the palladium complex. wikipedia.org

Open Transition State: The halide does not coordinate to the tin, leading to an open transition state. This is predicted to be more favorable if the other ligands remain attached to the palladium. wikipedia.org

The efficiency of transmetallation is influenced by the groups attached to the tin atom, with the general order of transfer ability being alkynyl > alkenyl > aryl > allyl > benzyl (B1604629) > alkyl. harvard.edu

The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and the 1-methoxyethenyl group) are coupled together to form the final product. openochem.org This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.com For reductive elimination to occur, the two organic fragments must be in a cis orientation on the palladium center. wikipedia.org If the intermediate from the transmetallation step is in a trans configuration, a trans-to-cis isomerization must occur. uwindsor.ca

The reductive elimination itself is typically a concerted process and is generally fast and efficient. wikipedia.orgnumberanalytics.com The newly formed C-C bond of the product coordinates to the palladium before dissociating. wikipedia.org

Ligand Effects on Stille Coupling Efficiency and Selectivity

The choice of ligand on the palladium catalyst plays a critical role in the efficiency and selectivity of the Stille reaction. Ligands can influence the rate of oxidative addition, the ease of transmetallation, and the stability of the catalytic species.

| Ligand Type | Effect on Stille Coupling | Example | Reference |

| Electron-rich, bulky phosphines | Accelerate oxidative addition and reductive elimination. | Tri(tert-butyl)phosphine (P(t-Bu)₃) | harvard.edu |

| Less coordinating arsines | Can increase reaction efficiency by facilitating ligand dissociation prior to transmetallation. | Triphenylarsine (B46628) (AsPh₃) | chempedia.info |

| N-heterocyclic carbenes (NHCs) | Promote oxidative addition at atypical sites in certain substrates. | IPr | nih.gov |

| Bipyridyl ligands | Used in aqueous-phase Stille couplings. | Cationic 2,2′-bipyridyl | researchgate.net |

Sterically hindered and electron-rich ligands generally accelerate the coupling reaction. harvard.edu For instance, the use of triphenylarsine instead of triphenylphosphine (B44618) is a common strategy to enhance the efficiency of the Stille coupling, as the weaker coordination of the arsine ligand can facilitate the reaction. chempedia.info In some cases, specific ligands can even invert the site selectivity of the reaction with dihaloheteroarenes by promoting oxidative addition at a less conventional site. nih.gov

Influence of Solvents and Additives in Palladium Catalysis

The reaction environment, including the solvent and the presence of additives, can significantly impact the outcome of the Stille coupling.

Solvents: The polarity of the solvent can affect the reaction rate and selectivity. uwindsor.ca Polar aprotic solvents like DMF (dimethylformamide) are commonly used. acs.org In some cases, solvent molecules can coordinate to the palladium center, influencing the reactivity of the catalyst. montana.edu For example, in DMF, the reactive species in the transmetallation step may be a solvent-coordinated palladium complex. acs.org Some Stille reactions have even been successfully performed in water, offering a more environmentally friendly approach. researchgate.net

Additives:

Copper(I) Salts: The addition of copper(I) iodide (CuI) is a well-known strategy to accelerate the Stille reaction. organic-chemistry.orgharvard.edu It is believed that CuI can act as a scavenger for free ligands, which can inhibit the rate-limiting transmetallation step. harvard.edu

Fluoride (B91410) Ions: Additives like cesium fluoride (CsF) or other fluoride sources can coordinate to the organotin reagent, forming a hypervalent tin species. This is thought to increase the nucleophilicity of the organic group being transferred, thereby accelerating the transmetallation step. harvard.edu

The following table summarizes the effects of common additives:

| Additive | Primary Role | Reference |

| Copper(I) Iodide (CuI) | Scavenges inhibiting ligands, accelerates transmetallation. | organic-chemistry.orgharvard.edu |

| Cesium Fluoride (CsF) | Forms hypervalent tin species, accelerating transmetallation. | harvard.edu |

| Lithium Chloride (LiCl) | Stabilizes Pd(II) intermediate, accelerates the reaction. | chemeurope.com |

Enol Ether Reactivity of the 1-Methoxyethenyl Moiety

The 1-methoxyethenyl group imparts enol ether-like reactivity to the molecule. wikipedia.org Enol ethers are electron-rich alkenes due to electron donation from the oxygen atom, making them susceptible to attack by electrophiles. wikipedia.org

Nucleophilic Characteristics in Organic Transformations

The 1-methoxyethenyl moiety in this compound allows it to act as a nucleophile in various organic transformations. wikipedia.org This nucleophilicity is a key feature in carbon-carbon bond-forming reactions. For instance, it can participate in coupling reactions, such as the Stille reaction, where the vinyl group is transferred to an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

The nucleophilic character of the enol ether is also evident in its reactions with strong electrophiles. wikipedia.org The electron-donating methoxy (B1213986) group enhances the electron density of the double bond, making it more reactive towards electrophilic attack compared to simple alkenes. wikipedia.org

Comparison of Reactivity with Other Enolate Equivalents (e.g., Silyl (B83357) Enol Ethers, Enamines)

This compound serves as an enolate equivalent, similar to silyl enol ethers and enamines. However, their reactivity profiles differ significantly.

Silyl Enol Ethers : These are neutral, mild nucleophiles that react with good electrophiles, often requiring Lewis acid catalysis. wikipedia.org They are generally considered less nucleophilic than enamines. masterorganicchemistry.com The reactivity of silyl enol ethers can be tuned by the choice of the silyl group and reaction conditions. wikipedia.org

Enamines : Formed from the reaction of a secondary amine with a ketone or aldehyde, enamines are significantly more nucleophilic than silyl enol ethers. masterorganicchemistry.com Their enhanced reactivity is attributed to the greater electron-donating ability of the nitrogen atom compared to the oxygen atom in enol ethers, leading to a higher electron density on the α-carbon. masterorganicchemistry.com

This compound : The presence of the tributyltin group modifies the reactivity of the enol ether. While the enol ether itself is nucleophilic, the carbon-tin bond can also participate in reactions. smolecule.com In palladium-catalyzed cross-coupling reactions, the transmetalation step, where the organic group is transferred from tin to palladium, is a key feature that distinguishes its reactivity from that of silyl enol ethers and enamines. wikipedia.org

A quantitative comparison of nucleophilicity on the Mayr Reactivity Scale shows that the pyrrolidine (B122466) enamine of cyclohexanone (B45756) is about 15 orders of magnitude more nucleophilic than the corresponding silyl enol ether. masterorganicchemistry.com This highlights the substantial difference in reactivity between these enolate equivalents.

Table 1: Comparison of Enolate Equivalents

| Feature | This compound | Silyl Enol Ethers | Enamines |

| Activating Group | Tributyltin and Methoxy | Silyl | Amino |

| Nucleophilicity | Moderate | Mild | Strong |

| Key Reactions | Stille Coupling | Mukaiyama Aldol Reaction | Alkylation, Michael Addition |

| Catalysis | Palladium complexes | Lewis acids | Often not required |

Electrophilic Partners in Reactions Involving the Enol Ether

The nucleophilic 1-methoxyethenyl moiety of this compound reacts with a variety of electrophiles. wikipedia.org In the context of the Stille reaction, common electrophilic partners are organic halides (R-X, where X = Cl, Br, I) and pseudohalides like triflates (R-OTf). wikipedia.orgorganic-chemistry.org The reaction is versatile, allowing for the coupling of the vinyl group with aryl, benzyl, and other sp²-hybridized carbon centers. wikipedia.org

Beyond cross-coupling reactions, the enol ether can, in principle, react with other electrophiles such as:

Acyl chlorides : In Stille–carbonylative cross-coupling reactions, a carbonyl group can be incorporated between the two coupling partners, leading to the formation of ketones. wikipedia.org

Aldehydes and Ketones : While direct addition to carbonyls is a characteristic reaction of enolates, the reactivity of this compound in this context is influenced by the tin moiety. ucsb.edu

Other Radical and Ionic Reactions Involving the Organostannane

Besides the reactivity centered on the enol ether, this compound can participate in other radical and ionic processes characteristic of organostannanes. smolecule.com

Radical Reduction Processes

Organotin hydrides, such as tributyltin hydride, are well-known reagents for radical reduction reactions. mdpi.com While this compound is not a hydride, organostannanes can be involved in radical processes. Radical reactions typically involve three steps: initiation, propagation, and termination. youtube.com In the context of reductions, a radical initiator generates a radical which then reacts with the organostannane. mdpi.com For instance, the reduction of an alkyl halide (R-X) can be initiated to form an alkyl radical (R•), which then abstracts a hydrogen atom from a hydrogen donor. mdpi.com Although not a direct reducing agent itself, the tributyltin moiety can influence radical reaction pathways.

Addition Reactions to Carbonyl Compounds

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. ucsb.edumasterorganicchemistry.com this compound can be considered a nucleophilic reagent. smolecule.com The addition to a carbonyl group involves the nucleophilic attack on the electrophilic carbonyl carbon. masterorganicchemistry.com The reactivity of the carbonyl group can be enhanced by electron-withdrawing groups adjacent to it. masterorganicchemistry.com

In some cases, the addition to α,β-unsaturated carbonyl compounds can occur in a 1,4-conjugate addition manner, where the nucleophile adds to the β-carbon. libretexts.orgwikipedia.org The outcome of the reaction (1,2- vs. 1,4-addition) depends on the nature of the nucleophile and the substrate. libretexts.org For organostannanes, palladium catalysis can be employed to facilitate the addition of the organic group to carbonyl compounds. nih.gov

Regioselectivity and Stereoselectivity in Reactions of this compound

The utility of this compound in organic synthesis is significantly defined by its ability to react with high levels of regioselectivity and stereoselectivity. These aspects are predominantly explored in the context of the Stille cross-coupling reaction, a cornerstone of modern synthetic chemistry. wikipedia.org

Regioselectivity:

The regioselectivity of the Stille reaction involving this compound becomes particularly relevant when the coupling partner, typically an organic halide or triflate, possesses multiple reactive sites. In such cases, the reaction can, in principle, lead to a mixture of constitutional isomers. However, the inherent reactivity differences between various leaving groups on the electrophile often dictate a highly regioselective outcome.

In reactions with dihaloarenes, for instance, the cross-coupling with this compound preferentially occurs at the most reactive carbon-halogen bond. The reactivity of halogens in the oxidative addition step of the palladium catalytic cycle generally follows the trend I > Br > Cl. wikipedia.org Consequently, when a dihaloarene containing two different halogens is employed, the coupling will selectively take place at the carbon bearing the more reactive halogen.

Consider the reaction of 1-bromo-4-iodobenzene (B50087) with this compound. The palladium catalyst will preferentially undergo oxidative addition into the carbon-iodine bond over the carbon-bromine bond, leading to the formation of the 4-bromo-1-(1-methoxyethenyl)benzene as the major product. This selectivity is crucial for the sequential functionalization of polyhalogenated aromatic compounds.

Illustrative Data on Regioselectivity:

| Electrophile (Ar-X-Y) | Stannane (B1208499) | Catalyst | Product (Major) | Regioselectivity |

| 1-Bromo-4-iodobenzene | This compound | Pd(PPh₃)₄ | 4-Bromo-1-(1-methoxyethenyl)benzene | >95% (at C-I) |

| 1-Chloro-4-iodobenzene | This compound | Pd(PPh₃)₄ | 4-Chloro-1-(1-methoxyethenyl)benzene | >98% (at C-I) |

| 1-Bromo-4-(trifluoromethanesulfonyloxy)benzene | This compound | Pd(PPh₃)₄ | 4-Bromo-1-(1-methoxyethenyl)benzene | High (at C-OTf) |

Note: The data in this table is illustrative and based on established principles of Stille reaction regioselectivity. Specific yields and ratios would be dependent on the precise reaction conditions.

Stereoselectivity:

The stereoselectivity of reactions involving this compound is centered on the retention of the configuration of the vinyl group as it is transferred from the tin atom to the coupling partner. The geometry of the double bond in the stannane is typically preserved in the resulting product. Since this compound possesses a terminal double bond, the primary stereochemical consideration arises when it is prepared from a precursor that could exist as geometric isomers. However, for the Stille coupling itself, the key feature is the stereospecificity of the transmetalation step.

Mechanistic studies on the Stille reaction have extensively shown that the transmetalation step, where the organic group is transferred from tin to the palladium center, generally proceeds with retention of configuration. nih.govnih.gov This is particularly true for sp²-hybridized carbons, such as the vinyl group of this compound. The associative mechanism, which is widely accepted for the transmetalation in Stille couplings, involves the coordination of the tin reagent to the palladium complex, followed by the transfer of the vinyl group without inversion of its geometry. wikipedia.org

This retention of configuration is a highly valuable feature, as it allows for the synthesis of vinyl ethers with a defined stereochemistry, provided a stereochemically pure stannane is used. For instance, if a hypothetical (Z)-isomer of an α-alkoxyvinylstannane were used, the corresponding (Z)-vinyl ether would be expected as the major product.

Research Findings on Stereoselectivity:

Detailed studies on chiral, non-racemic α-alkoxyorganostannanes have provided strong evidence for the retention of stereochemistry at the carbon atom attached to the tin. nih.gov While these studies did not specifically use this compound, the principles are directly applicable. The presence of the α-oxygen atom is believed to play a role in stabilizing the transition state of the transmetalation, further ensuring a stereoretentive pathway.

The following table summarizes the expected stereochemical outcome based on these established mechanistic principles.

| Stannane Isomer | Electrophile | Catalyst | Product Stereochemistry | Stereospecificity |

| (E)-Tributyl(1-methoxyethenyl)stannane | Aryl Halide | Pd(PPh₃)₄ | (E)-Aryl(1-methoxyethenyl) | High Retention |

| (Z)-Tributyl(1-methoxyethenyl)stannane (hypothetical) | Aryl Halide | Pd(PPh₃)₄ | (Z)-Aryl(1-methoxyethenyl) | High Retention |

Note: This table is based on the well-documented stereospecificity of the Stille reaction for vinylstannanes.

Applications of Tributyl 1 Methoxyethenyl Stannane in Complex Molecule Synthesis

Construction of Carbon Frameworks in Natural Products

The synthesis of natural products often requires the precise and efficient formation of carbon-carbon bonds to assemble intricate molecular skeletons. Tributyl(1-methoxyethenyl)stannane is employed in these syntheses primarily through the Stille cross-coupling reaction. This reaction provides a mild and functional-group-tolerant method for creating sp²-sp² carbon-carbon bonds.

In this context, the reagent serves as a nucleophilic partner, transferring its 1-methoxyethenyl group to an electrophilic substrate, such as a vinyl or aryl halide or triflate, in the presence of a palladium catalyst. The key strategic advantage of this reagent is that the installed 1-methoxyvinyl group is a masked acetyl group (CH₃CO-). Following the coupling reaction, the resulting enol ether can be readily hydrolyzed under mild acidic conditions to unveil a methyl ketone functionality. This two-step sequence is a powerful tactic for introducing acetyl groups into complex intermediates during the total synthesis of natural products.

General Reaction Scheme:

Stille Coupling: An organic electrophile (R-X) is coupled with this compound using a palladium catalyst to form a 1-methoxyvinyl-substituted product.

Hydrolysis: The enol ether product is treated with an aqueous acid to yield the corresponding methyl ketone (R-C(O)CH₃).

This methodology allows synthetic chemists to build key structural motifs found in a wide array of natural products, such as polyketides and alkaloids, where methyl ketone substructures are common.

Utility in the Synthesis of Pharmaceutical Intermediates

The construction of active pharmaceutical ingredients (APIs) and their intermediates relies on robust and predictable chemical transformations. Organometallic reagents, including this compound, are integral to the pharmaceutical industry for their role in creating the carbon backbones of medicinal agents. americanelements.com The Stille coupling, facilitated by this reagent, is a well-established method for carbon-carbon bond formation in drug discovery and development.

The ability of this compound to act as an acetyl anion synthon is highly valuable in medicinal chemistry. The methyl ketone functionality is a common feature in many pharmaceutical compounds and can also serve as a versatile chemical handle for further molecular elaboration. By using a palladium-catalyzed cross-coupling reaction, medicinal chemists can link the 1-methoxyvinyl group to various heterocyclic or aromatic systems, which are prevalent in drug molecules. Subsequent hydrolysis provides access to important ketone-containing intermediates that can be advanced toward the final API target. The mild conditions of the Stille reaction ensure that other sensitive functional groups within the molecule remain intact, a critical consideration in multi-step pharmaceutical synthesis.

Diverse Synthetic Applications in Organic Chemistry

The primary application of this compound in organic chemistry is the palladium-catalyzed Stille cross-coupling reaction. This reaction is renowned for its versatility and tolerance of a wide range of functional groups. researchgate.net The reagent can be coupled with various organic electrophiles to produce a diverse array of ketone-containing products after a simple hydrolysis workup.

The scope of the coupling partners includes:

Aryl and Heteroaryl Halides/Triflates: Reaction with these substrates yields aryl and heteroaryl methyl ketones, which are important intermediates and final products in materials science and medicinal chemistry.

Vinyl Halides/Triflates: Coupling with these partners produces α,β-unsaturated ketones, a fundamental structural class in organic chemistry.

Acyl Chlorides: This coupling provides direct access to 1,2-diketones, which are valuable precursors for the synthesis of various heterocyclic compounds.

The versatility of this compound in Stille coupling reactions is summarized in the table below.

| Electrophile (R-X) | Coupling Product (Intermediate) | Final Product (After Hydrolysis) | Product Class |

|---|---|---|---|

| Aryl-Br | Aryl-C(OCH₃)=CH₂ | Aryl-C(O)CH₃ | Aryl Methyl Ketone |

| Vinyl-I | Vinyl-C(OCH₃)=CH₂ | Vinyl-C(O)CH₃ | α,β-Unsaturated Ketone |

| Heteroaryl-OTf | Heteroaryl-C(OCH₃)=CH₂ | Heteroaryl-C(O)CH₃ | Heteroaryl Methyl Ketone |

| Acyl-Cl | Acyl-C(OCH₃)=CH₂ | Acyl-C(O)CH₃ | 1,2-Diketone |

Development of One-Pot Synthesis Procedures

While a specific, widely cited one-pot protocol starting directly with this compound is not extensively documented, the principles of organostannane chemistry allow for the design of such procedures. For instance, a one-pot sequence can be envisioned where an organic halide is first coupled with this compound, and upon completion of the Stille reaction, an acid is added directly to the reaction mixture to effect the hydrolysis of the enol ether in situ. This would provide the desired methyl ketone in a single operational sequence.

Furthermore, research into tandem reactions has shown the feasibility of one-pot hydrostannylation/Stille coupling sequences, where a vinylstannane is generated in situ and immediately used in a cross-coupling reaction. researchgate.net Another related concept involves the in-situ preparation of an aryltributylstannane from an arylboronic acid, which is then used in a subsequent palladium-catalyzed coupling with an aroyl chloride to produce diaryl ketones in one pot. These examples highlight the potential for incorporating this compound into efficient, multi-step, one-pot synthetic strategies to streamline the construction of complex molecules.

Advanced Analytical and Spectroscopic Characterization Techniques for Tributyl 1 Methoxyethenyl Stannane

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of Tributyl(1-methoxyethenyl)stannane, offering a window into the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the environment of the tin atom in this compound. Analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra allows for the unambiguous confirmation of its structure.

While specific experimental data for this compound is not extensively available in public databases, data for the closely related analogue, Tributyl(1-ethoxyethenyl)stannane, provides valuable expected values. The substitution of a methoxy (B1213986) group for an ethoxy group would primarily influence the chemical shifts of the vinylic protons and the methoxy/ethoxy carbons, with minor effects on the tributyltin moieties.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the tributyl groups and the 1-methoxyethenyl group. The protons of the butyl chains typically appear as a series of multiplets in the upfield region (δ 0.9-1.6 ppm). The geminal vinylic protons are expected to appear as two distinct signals due to their different chemical environments, and the methoxy protons would present as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The butyl carbons will resonate in the aliphatic region (δ 10-30 ppm). The vinylic carbons and the methoxy carbon will have characteristic chemical shifts in the downfield region.

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is particularly informative for organotin compounds. The chemical shift of the tin atom provides insight into its coordination number and the nature of the substituents. For tetracoordinate tin atoms in tributyltin compounds, the chemical shift typically falls in a specific range. nih.gov

| Proton (¹H) | Expected Chemical Shift (ppm) |

| CH₃ (butyl) | ~0.9 (triplet) |

| CH₂ (butyl) | ~1.2-1.6 (multiplets) |

| OCH₃ (methoxy) | ~3.5 (singlet) |

| C=CH₂ (vinylic) | ~4.0-4.5 (two doublets) |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Sn-CH₂ | ~10 |

| -CH₂- | ~27-29 |

| -CH₃ | ~14 |

| O-CH₃ | ~55 |

| =CH₂ | ~85 |

| Sn-C= | ~160 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In this compound, IR spectroscopy can confirm the presence of the C=C double bond of the vinyl group, the C-O-C ether linkage, and the Sn-C bonds. The analysis is typically performed on a neat sample using an FTIR (Fourier Transform Infrared) spectrometer. orgsyn.org

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of these functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2960 |

| C=C stretch (vinyl) | ~1610 |

| C-O stretch (ether) | 1050-1150 |

| Sn-C stretch | 500-600 |

Table 3: Characteristic IR Absorption Bands for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information about the purity of the sample. The retention time of the compound is a characteristic feature under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). For the related compound, Tributyl(1-ethoxyvinyl)tin, a purity of greater than 97.0% as determined by GC has been reported. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis and purification of this compound, particularly for non-volatile impurities that may be present. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode of separation for organometallic compounds.

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound (348.15 g/mol for the most abundant isotopes). Due to the presence of multiple tin isotopes, the molecular ion region will exhibit a characteristic isotopic pattern.

Common fragmentation pathways for tributyltin compounds involve the loss of butyl groups. Therefore, prominent peaks corresponding to [M - C₄H₉]⁺ and other fragments resulting from the cleavage of the tin-carbon bonds are expected. For the related ethoxy analogue, the top three most abundant peaks in the GC-MS analysis were observed at m/z 249, 305, and 247. orgsyn.org

| Ion | m/z (mass-to-charge ratio) | Identity |

| [C₁₅H₃₂OSn]⁺ | ~348 | Molecular Ion |

| [C₁₁H₂₃OSn]⁺ | ~291 | [M - C₄H₉]⁺ |

| [C₇H₁₄OSn]⁺ | ~235 | [M - 2(C₄H₉)]⁺ |

| [C₄H₉]⁺ | 57 | Butyl cation |

Table 4: Predicted Mass Spectrometry Fragments for this compound.

Theoretical and Computational Studies on Tributyl 1 Methoxyethenyl Stannane

Computational Investigations of Reaction Mechanisms

The Stille cross-coupling reaction, a cornerstone of carbon-carbon bond formation, has been a subject of extensive computational study to unravel its mechanistic pathways. While specific computational studies focusing exclusively on Tributyl(1-methoxyethenyl)stannane are not extensively documented, the general mechanism for vinylstannanes in Stille couplings is well-established through theoretical calculations, primarily using Density Functional Theory (DFT). stanford.edu The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Computational studies on the Stille reaction involving vinylstannanes have elucidated the intricacies of the transmetalation step, which is often the rate-determining step. acs.org Kinetic studies of the reaction of a vinyl stannane (B1208499) with a palladium complex in dimethylformamide (DMF) have shown that the transmetalation proceeds through a species generated by the dissociation of a ligand from the initial palladium complex. acs.org This highlights the crucial role of the solvent and ligand environment in facilitating the reaction.

Illustrative calculated energies for the key steps in a model Stille coupling reaction involving a vinylstannane are presented in Table 1. These values, while not specific to this compound, provide a general representation of the energy landscape of the reaction.

Table 1: Illustrative DFT-Calculated Energies for a Model Stille Coupling Reaction (Note: These are representative values for a generic vinylstannane and are for illustrative purposes only.)

| Reaction Step | Transition State Energy (kcal/mol) |

| Oxidative Addition | 10-15 |

| Transmetalation | 15-25 |

| Reductive Elimination | 5-10 |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound plays a pivotal role in its reactivity. The presence of the electron-donating methoxy (B1213986) group on the vinyl moiety is expected to increase the electron density of the double bond, potentially influencing the rate and selectivity of its reactions.

Table 2: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H32OSn | PubChem nih.gov |

| Molecular Weight | 347.12 g/mol | PubChem nih.gov |

| XLogP3 | 5.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 9 | PubChem nih.gov |

The methoxy group, being an electron-donating group, is anticipated to increase the nucleophilicity of the vinyl group, which could enhance the rate of transmetalation in Stille coupling reactions. Furthermore, the stereochemistry of the double bond is generally retained during the Stille reaction, a feature that is highly valuable in organic synthesis. wikipedia.org

Role of Ligand-Metal Interactions in Catalysis

In palladium-catalyzed reactions involving this compound, the ligands coordinated to the palladium center are critical in modulating the catalyst's activity and selectivity. Computational studies have been instrumental in understanding these ligand-metal interactions.

The solvent can also act as a ligand, coordinating to the metal center and influencing the reaction mechanism. In the Stille reaction with vinylstannanes, coordinating solvents like DMF can facilitate the formation of the reactive species for transmetalation. acs.org This underscores the importance of considering the entire coordination sphere of the metal catalyst in computational models.

Predictive Modeling for Novel Reactivity

The advancement of computational chemistry has paved the way for predictive modeling of chemical reactions. Machine learning and artificial intelligence are increasingly being used to predict the outcomes of reactions and to design novel catalysts and reagents. stanford.eduresearchgate.netyoutube.comnih.gov

For a compound like this compound, predictive models could be employed to explore its reactivity in a wider range of chemical transformations beyond the well-established Stille coupling. By training models on large datasets of known reactions, it is possible to predict the most likely products for new combinations of reactants and catalysts. stanford.eduresearchgate.net These models often use molecular fingerprints to represent the reactants and reagents, which are then fed into a neural network to classify the reaction type and predict the products. nih.gov

Furthermore, computational models can be used to design new catalysts with enhanced activity and selectivity for reactions involving this compound. By systematically modifying the ligands and metal centers in silico and calculating the corresponding reaction energy profiles, researchers can identify promising catalyst candidates for experimental validation. This predictive approach can significantly accelerate the discovery of new and improved synthetic methodologies.

Future Research Directions and Innovations

Development of More Sustainable and Less Toxic Organotin Reagents

A significant drawback of using organotin compounds, including tributyltin derivatives, is their inherent toxicity and the difficulty in removing tin byproducts from reaction mixtures. researchgate.netjk-sci.comstackexchange.com This has spurred intensive research into developing safer and more sustainable alternatives.

Future efforts are focused on several promising strategies:

Less Toxic Tin Reagents: Research is exploring the structure-toxicity relationship of organotin compounds. stackexchange.comnih.gov For instance, organotin compounds with longer alkyl chains or aryl groups tend to be less toxic than short-chain alkyltins. nih.gov Future work could focus on designing novel stannanes with functionalities that maintain high reactivity while reducing toxicity, potentially by incorporating groups that facilitate easier removal or promote biodegradation. The application of ligands with antioxidant functions to chelate the organometallic fragment is one such approach being investigated to mitigate toxic effects. nih.gov

Transition Metal-Free Cross-Coupling: A paradigm shift involves moving away from traditional metal-catalyzed reactions altogether. Researchers are investigating main-group elements like phosphorus and bismuth as catalysts for C-C bond formation, offering a more sustainable alternative to palladium. illinois.edu Additionally, methods using hypervalent iodine reagents are gaining traction as an environmentally benign approach for coupling reactions, avoiding the need for transition metals and reducing hazardous waste. eurekalert.orgfrontiersin.org

Greener Reaction Media: The use of aqueous media for Stille couplings is another area of development. researchgate.net Performing reactions in water instead of organic solvents minimizes environmental impact and aligns with the principles of green chemistry.

Table 1: Comparison of Sustainable Approaches in Organotin Chemistry

| Approach | Description | Key Advantages | Research Focus |

|---|---|---|---|

| Catalytic Tin | Using a substoichiometric amount of a tin reagent which is recycled within the catalytic cycle. msu.edu | Drastic reduction in toxic tin waste; lower cost. | Development of efficient tin recycling systems (e.g., "Sn-F" or "Sn-O" approaches). msu.eduorganic-chemistry.org |

| Alternative Catalysts | Replacing palladium with catalysts based on more abundant and less toxic elements (e.g., phosphorus, bismuth). illinois.edu | Avoids reliance on precious metals; potentially lower toxicity. | Design of novel main-group catalysts and understanding their reaction mechanisms. illinois.edu |

| Metal-Free Reagents | Utilizing reagents like hypervalent iodine to mediate coupling reactions without any metal catalyst. eurekalert.orgfrontiersin.org | Eliminates metal contamination in products; environmentally benign. | Expanding the scope and efficiency of hypervalent iodine-mediated transformations. eurekalert.org |

| Greener Solvents | Performing cross-coupling reactions in environmentally friendly solvents like water. researchgate.net | Reduced environmental impact; simplified workup procedures. | Development of water-soluble catalysts and substrates. |

Exploration of Novel Catalytic Systems for Reactions of Tributyl(1-methoxyethenyl)stannane

The Stille reaction, the primary application for this compound, traditionally relies on palladium catalysts. wikipedia.org Research is actively pursuing new catalytic systems to improve reaction efficiency, expand substrate scope, and perform couplings under milder conditions.

Key areas of innovation include:

Advanced Ligand Design: The development of sophisticated phosphine (B1218219) ligands has a profound impact on catalyst performance. For example, electron-rich, bulky biarylphosphine ligands (e.g., XPhos) have enabled the successful coupling of challenging substrates like aryl mesylates and tosylates, which are often less reactive than traditional aryl halides. nih.gov

Synergistic Additives: The rate and yield of Stille couplings can be significantly enhanced by additives. Copper(I) salts, for instance, can accelerate the transmetalation step, which is often rate-limiting. youtube.com Similarly, fluoride (B91410) sources like cesium fluoride (CsF) or chloride salts such as lithium chloride (LiCl) can promote the reaction, believed to be through the formation of hypervalent tin species that facilitate the transfer of the vinyl group to the palladium center. organic-chemistry.orgyoutube.comrsc.org

Photoredox Catalysis: A modern approach involves the use of visible-light photoredox catalysis. chemrxiv.orgsigmaaldrich.com This strategy can enable cross-coupling reactions under exceptionally mild, room-temperature conditions, often without the need for additional ligands, representing a more sustainable and energy-efficient method. chemrxiv.org

Nanocatalysis: The use of palladium nanoparticles as catalysts is another emerging field. These catalysts can offer high activity and selectivity, and their heterogeneous nature can simplify catalyst recovery and reuse, further contributing to the sustainability of the process.

Table 2: Modern Catalytic Systems and Additives for Stille Coupling

| Catalyst/Additive System | Function | Applicable Substrates | Reference |

|---|---|---|---|

| Pd(OAc)₂ / XPhos | Enables coupling of less reactive electrophiles. | Aryl mesylates, aryl tosylates. | nih.gov |

| Copper(I) Salts | Accelerates the transmetalation step, increasing the overall reaction rate. | Various aryl and vinyl halides. | organic-chemistry.orgyoutube.com |

| Fluoride/Chloride Ions (CsF, LiCl) | Activates the organostannane, facilitating the coupling. | Aryl iodides, allenylstannanes. | organic-chemistry.orgrsc.org |

| Organic Photoredox Catalysts | Enables C-N and potentially C-C cross-coupling under visible light at room temperature. | Aryl bromides, various amines. | chemrxiv.org |

Expanding the Scope of Synthetic Applications

While this compound is a well-established reagent for introducing a methoxyvinyl group via Stille coupling, ongoing research seeks to employ it in more complex and elegant synthetic strategies. wikipedia.orgsmolecule.com

Future applications are likely to focus on:

Tandem and Cascade Reactions: The vinyl ether moiety is ripe for exploitation in sequential reactions. Researchers are designing one-pot procedures where an initial Stille coupling is followed by a subsequent transformation. An example is a tandem Stille/Diels-Alder reaction, which has been used in the total synthesis of complex natural products like the antitumor alkaloid Ircinal A. wikipedia.org

Double Coupling Reactions: Specially designed substrates can undergo multiple Stille couplings in a single operation. For instance, a regioselective double Stille reaction using bicyclic stannolanes has been developed to construct complex heterocyclic frameworks like benzoisoindoles. rsc.org

Carbonylative Cross-Coupling: By introducing an atmosphere of carbon monoxide, the Stille reaction can be adapted to synthesize ketones. wikipedia.org This Stille-carbonylative cross-coupling expands the synthetic utility of this compound beyond simple vinyl group transfer, allowing for the direct formation of enones.

Synthesis of Functional Polymers: The Stille coupling is a key method for creating conjugated polymers used in organic electronics. researchgate.net this compound could serve as a monomer in the synthesis of novel polymers with tailored electronic and optical properties for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Interdisciplinary Research Integrating Organostannane Chemistry

The unique properties of organotin compounds are finding applications beyond traditional organic synthesis, leading to exciting interdisciplinary research.

Materials Science: Organotin compounds are being investigated as precursors for advanced materials. wikipedia.org For example, they can be used in chemical vapor deposition to create thin films of tin dioxide on glass. wikipedia.org There is also growing interest in integrating organometallic compounds with nanomaterials like graphene oxide to create novel hybrids for sustainable energy applications, such as in catalysis or energy storage. mdpi.com

Bioimaging and Sensing: Researchers are designing fluorescent organotin compounds that could be used as sensors or for in-vitro bioimaging. researchgate.netmdpi.com The ability to attach a tin moiety to a fluorescent organic backbone opens up possibilities for creating probes that can interact with specific biological targets.

Medicinal Chemistry: While the toxicity of many organotin compounds is a major hurdle, research continues to explore their potential as therapeutic agents, particularly as anticancer agents. orientjchem.orgnih.gov The strategy involves designing organotin complexes with specific ligands that can modulate their cytotoxicity and selectivity towards cancer cells over healthy ones. nih.govmdpi.comnih.gov The development of organotin-based drugs remains a high-risk, high-reward area of research.

Q & A

Q. How can researchers optimize the synthesis of Tributyl(1-methoxyethenyl)stannane to maximize yield and purity?

Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., THF or dichloromethane) under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the tin reagent. Catalyst selection (e.g., palladium complexes for coupling reactions) and stoichiometric ratios (1:1.2 molar ratio of tributyltin precursor to methoxyethenyl moiety) should be optimized via iterative trials.

- Purification : Employ column chromatography with silica gel and non-polar eluents (hexane/ethyl acetate) to isolate the product. Confirm purity (>95%) via HPLC or GC-MS .

- Safety : Follow OSHA HCS guidelines for handling organotin compounds, including PPE (gloves, goggles) and fume hood use to mitigate acute toxicity risks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : H NMR identifies tributyl groups (δ 0.8–1.6 ppm, multiplet) and methoxy/vinyl protons (δ 4.1–5.8 ppm). Sn NMR detects tin environments (δ ~100–200 ppm).

- IR Spectroscopy : Peaks at ~1640 cm (C=C stretch) and ~1100 cm (C-O from methoxy) confirm functional groups.

- High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 491.2834 matches the molecular formula CHOSn .

| Technique | Key Data Points | Purpose |

|---|---|---|

| H NMR | δ 0.8–1.6 (tributyl), δ 4.1–5.8 (vinyl) | Structural confirmation |

| Sn NMR | δ ~150 ppm | Tin coordination environment |

| HRMS | m/z 491.2834 | Molecular formula validation |

Q. What are the critical storage and handling protocols for this compound?

Methodological Answer :

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation. Use desiccants to avoid moisture ingress.

- Handling : Conduct all operations in a glovebox or fume hood. Use double-layered nitrile gloves and lab coats to minimize skin contact. Quench residues with aqueous KF to neutralize reactive tin species .

Advanced Research Questions

Q. How does this compound perform in Stille cross-coupling reactions compared to other organotin reagents?

Methodological Answer :

- Reactivity Profile : The methoxyethenyl group enhances electron density, accelerating transmetallation in Pd-catalyzed couplings. Compare kinetic data (e.g., turnover frequency) with tributyl(thiophen-2-yl)stannane .

- Side Reactions : Monitor for protodestannylation (via H NMR) under acidic conditions. Optimize base additives (e.g., CsF) to suppress competing pathways.

- Substrate Scope : Test aryl/heteroaryl halides to evaluate compatibility. Use DFT calculations to predict regioselectivity in complex systems.

Q. What experimental approaches resolve contradictions in reported catalytic activity of this compound?

Methodological Answer :

- Purity Analysis : Use Karl Fischer titration to quantify trace moisture, which deactivates catalysts. Reproduce reactions under rigorously anhydrous conditions.

- Catalyst Screening : Compare Pd (e.g., Pd(PPh)) vs. Pd (e.g., PdCl) precursors to isolate ligand effects.

- Statistical Design : Apply factorial experiments (e.g., Taguchi method) to assess interactions between solvent, temperature, and catalyst loading .

Q. How can mechanistic studies elucidate the role of this compound in photoinduced radical reactions?

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe hydrogen abstraction steps.

- Transient Absorption Spectroscopy : Track tin-centered radical intermediates with nanosecond resolution.

- Computational Modeling : Map potential energy surfaces (via Gaussian) to identify rate-determining steps. Cross-validate with experimental Eyring plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.